n-Cyclohexyl-n'-(4-iodophenyl)urea
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Overview
Description
N-Cyclohexyl-N’-(4-Iodophenyl)Urea is a member of the class of phenylureas. It is a urea derivative where one hydrogen attached to a nitrogen atom is replaced by a cyclohexyl group, and another hydrogen attached to the other nitrogen is replaced by a p-iodophenyl group .
Mechanism of Action
Target of Action
The primary target of n-Cyclohexyl-n’-(4-iodophenyl)urea is Bifunctional Epoxide Hydrolase 2 . This enzyme plays a crucial role in the detoxification of xenobiotics and in the metabolism of endogenous compounds .
Mode of Action
It is known that the compound interacts with this enzyme, potentially altering its function .
Biochemical Pathways
Given its interaction with Bifunctional Epoxide Hydrolase 2, it may influence pathways related to the metabolism of xenobiotics and endogenous compounds .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .
Biochemical Analysis
Biochemical Properties
n-Cyclohexyl-n’-(4-iodophenyl)urea plays a significant role in biochemical reactions, primarily through its interaction with enzymes and proteins. One notable interaction is with human soluble epoxide hydrolase (sEH), where it acts as an inhibitor . The compound binds to the active site of sEH, forming hydrogen bonds with key residues such as Tyr-381 and Tyr-465, which are crucial for its inhibitory action . This interaction highlights the compound’s potential in modulating enzyme activity and influencing biochemical pathways.
Cellular Effects
n-Cyclohexyl-n’-(4-iodophenyl)urea affects various cellular processes by influencing cell signaling pathways, gene expression, and cellular metabolism. In particular, its inhibition of sEH can lead to alterations in the metabolism of epoxides and diols, which are important signaling molecules . This can result in changes in cell proliferation, apoptosis, and inflammatory responses. Studies have shown that the compound can modulate the expression of genes involved in these pathways, thereby impacting overall cell function.
Molecular Mechanism
The molecular mechanism of n-Cyclohexyl-n’-(4-iodophenyl)urea involves its binding to the active site of target enzymes, such as sEH. The compound forms hydrogen bonds with specific amino acid residues, stabilizing the enzyme-inhibitor complex and preventing the enzyme from catalyzing its substrate . This inhibition can lead to a decrease in the hydrolysis of epoxides, thereby affecting downstream signaling pathways and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of n-Cyclohexyl-n’-(4-iodophenyl)urea can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure may lead to gradual degradation, which could affect its efficacy and the reproducibility of experimental outcomes.
Dosage Effects in Animal Models
The effects of n-Cyclohexyl-n’-(4-iodophenyl)urea in animal models are dose-dependent. At lower doses, the compound effectively inhibits sEH without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of optimizing dosage to achieve the desired biochemical effects while minimizing potential side effects.
Metabolic Pathways
n-Cyclohexyl-n’-(4-iodophenyl)urea is involved in metabolic pathways related to the hydrolysis of epoxides. By inhibiting sEH, the compound affects the conversion of epoxides to diols, thereby altering the levels of these metabolites . This can have downstream effects on various biochemical processes, including inflammation and cell signaling. The compound’s interaction with other enzymes and cofactors in these pathways further modulates its overall impact on metabolism.
Transport and Distribution
Within cells and tissues, n-Cyclohexyl-n’-(4-iodophenyl)urea is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the cytoplasm and nucleus, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its lipophilicity and affinity for binding proteins, which determine its accumulation in different cellular compartments.
Subcellular Localization
The subcellular localization of n-Cyclohexyl-n’-(4-iodophenyl)urea is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes like sEH . Additionally, it may be directed to specific organelles through targeting signals or post-translational modifications. This localization is essential for its inhibitory action and its ability to modulate cellular processes at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-(4-Iodophenyl)Urea typically involves the reaction of cyclohexylamine with 4-iodophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for N-Cyclohexyl-N’-(4-Iodophenyl)Urea are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N’-(4-Iodophenyl)Urea can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the p-iodophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: The major products formed are derivatives of N-Cyclohexyl-N’-(4-Iodophenyl)Urea with different substituents replacing the iodine atom.
Oxidation and Reduction Reactions: The major products depend on the specific conditions and reagents used but generally involve changes in the oxidation state of the compound.
Scientific Research Applications
N-Cyclohexyl-N’-(4-Iodophenyl)Urea has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
N-Phenylurea: A simpler analog without the cyclohexyl and iodophenyl groups.
N-Cyclohexyl-N’-Phenylurea: Similar structure but lacks the iodine atom.
N-Cyclohexyl-N’-(4-Chlorophenyl)Urea: Similar structure with a chlorine atom instead of iodine.
Uniqueness
N-Cyclohexyl-N’-(4-Iodophenyl)Urea is unique due to the presence of both the cyclohexyl and p-iodophenyl groups, which confer specific chemical and biological properties. The iodine atom, in particular, can participate in unique substitution reactions, making this compound valuable in synthetic chemistry .
Properties
IUPAC Name |
1-cyclohexyl-3-(4-iodophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTBUVAFYDVTFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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